molecular formula C19H14BrN3O4 B3313558 N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946379-15-3

N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3313558
CAS No.: 946379-15-3
M. Wt: 428.2 g/mol
InChI Key: MVQWZKOLMGCBMX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946379-15-3) is a pyridinecarboxamide derivative of significant interest in chemical and biological research. This compound features a dihydropyridinone core with a 4-bromophenyl amide group and a 3-nitrobenzyl substituent, which contribute to its distinct electronic profile and influence its reactivity and intermolecular interactions . In scientific studies, this compound has demonstrated promising biological activities. Research indicates it possesses notable antimicrobial properties, with in vitro studies showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli by disrupting bacterial cell walls and membrane integrity . Furthermore, it has been investigated for its anticancer potential, exhibiting cytotoxicity and the ability to induce apoptosis through cell cycle arrest and activation of caspase pathways in various cancer cell lines, including breast and lung cancers . The mechanism of action is primarily attributed to its interaction with specific molecular targets, potentially inhibiting key enzymes involved in cellular metabolism and proliferation . The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and condensation, under optimized conditions with careful monitoring to ensure high purity and yield . With a molecular formula of C₁₉H₁₄BrN₃O₄ and a molecular weight of 428.24 g/mol, it is supplied for non-human research applications only . This product is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O4/c20-14-6-8-15(9-7-14)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-16(11-13)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQWZKOLMGCBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow reactors to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridinecarboxamide Analogs

Compound Name R₁ (1-position) R₂ (amide group) Molecular Weight (g/mol) Notable Properties
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 3-nitrobenzyl 4-bromophenyl ~427.23 High polarity due to nitro group; bromine enhances lipophilicity
N-(4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 3-nitrobenzyl 4-nitrophenyl ~408.33 Enhanced electron-withdrawing effects; potential redox activity
N-(2,4-dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 3-(trifluoromethyl)benzyl 2,4-dimethoxyphenyl ~462.41 Methoxy groups improve solubility; trifluoromethyl increases metabolic stability
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H (unsubstituted) 3-bromo-2-methylphenyl ~351.19 Methyl group introduces steric hindrance; planar π-conjugated system
BMS-777607 4-ethoxy-pyridinyloxy 4-fluorophenyl ~516.47 Orally active Met kinase inhibitor; fluorophenyl enhances target selectivity

Physicochemical and Crystallographic Properties

  • Bromine contributes to higher lipophilicity (logP ~3.5 estimated) relative to chlorine-containing analogs (e.g., N-(4'-chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide) .
  • Crystallography : Analogous compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations (dihedral angle ~8.38° between aromatic rings) due to π-conjugation, stabilizing intermolecular hydrogen bonds (N–H⋯O) that form centrosymmetric dimers . Similar packing motifs are expected for the target compound.

Key Research Findings and Implications

  • Structural Trends : Electron-withdrawing groups (e.g., nitro, bromo) enhance stability and intermolecular interactions but may reduce oral bioavailability.
  • Activity Modulation: Substitutions at the 1- and 3-positions of the dihydropyridinone core critically influence target selectivity and potency, as seen in BMS-777607 .
  • Crystallographic Tools : Software like SHELXL and ORTEP-3 are widely used for structure determination and refinement of such compounds .

This analysis highlights the importance of substituent engineering in optimizing the physicochemical and biological profiles of pyridinecarboxamide derivatives. Further studies on the target compound’s kinase inhibition and pharmacokinetics are warranted.

Biological Activity

N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

The compound features a dihydropyridine ring structure with a carboxamide functional group and both bromophenyl and nitrophenyl substituents. This unique combination of functional groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds in the dihydropyridine class, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effective inhibition against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 μg/mLCell wall synthesis inhibition
Escherichia coli0.25 μg/mLDisruption of membrane integrity
Candida albicans0.30 μg/mLInhibition of ergosterol biosynthesis

The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit essential biosynthetic pathways .

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies show that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest: The compound has been shown to cause G1 phase arrest in cancer cells, preventing further proliferation.
  • Apoptotic Pathways Activation: It activates caspases, leading to programmed cell death.

Research findings indicate that the compound exhibits cytotoxicity against several cancer types, including breast and lung cancers, with IC50 values ranging from 10 to 20 μM .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Modulation: It can bind to various receptors, modulating their activity and leading to altered cellular responses.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in biofilm formation and bacterial viability at MIC concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

In another study focusing on lung cancer cell lines, the compound demonstrated potent antiproliferative effects. Treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization. For example, dihydropyridine derivatives often require coupling aromatic amines with activated carbonyl intermediates under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), catalysts (e.g., Lewis acids like AlCl₃), and temperature control (60–120°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton and carbon environments, particularly the dihydropyridine ring and substituents. X-ray crystallography (using software like SHELXL or WinGX) resolves bond lengths, angles, and tautomeric forms. For instance, crystallographic studies of similar compounds revealed near-planar conformations with dihedral angles <10° between aromatic rings .

Q. How do the bromo and nitro substituents influence the compound's chemical reactivity?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution resistance but stabilizes negative charges in intermediates. The bromo substituent facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) for structural diversification. Computational studies (e.g., DFT) can predict reactivity hotspots, guiding synthetic modifications .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., tautomerism) be resolved during structural determination?

  • Methodological Answer : Keto-amine vs. hydroxy-pyridine tautomers are distinguished via hydrogen-bonding patterns in X-ray data. For example, intra- and intermolecular N–H⋯O bonds in centrosymmetric dimers confirm the keto-amine form, as observed in N-(3-bromo-2-methylphenyl) analogs. Refinement tools like SIR97 improve model accuracy by integrating direct methods and least-squares Fourier techniques .

Q. What strategies optimize the compound's bioactivity through targeted structural modifications?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example:

  • Nitro group : Enhances binding to enzymes via dipole interactions.
  • Bromo group : Increases lipophilicity, improving membrane permeability.
    Activity is validated via enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to predict target interactions .

Q. How can computational methods evaluate the compound's interactions with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations assess binding stability in enzyme active sites, while density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example, fluorine substitution in analogs improves metabolic stability by reducing CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across similar dihydropyridine derivatives?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, temperature). Confounding factors like solvent polarity (e.g., DMSO vs. aqueous buffers) or impurity profiles (e.g., unreacted starting materials) must be ruled out. Meta-analysis of SAR trends identifies outliers, guiding re-synthesis and retesting .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound's therapeutic potential?

  • Methodological Answer : Use cell lines overexpressing target receptors (e.g., vascular smooth muscle cells for antihypertensive studies). Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT) ensure specificity. For mechanistic insights, siRNA knockdown of suspected targets validates involvement .

Tables for Key Functional Group Effects

Substituent Role in Reactivity Biological Impact
Bromo (C₆H₄Br)Facilitates cross-couplingEnhances lipophilicity & target affinity
Nitro (C₆H₄NO₂)Stabilizes negative chargeIncreases enzyme inhibition potency
DihydropyridineRedox-active coreModulates ion channel/receptor interactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

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